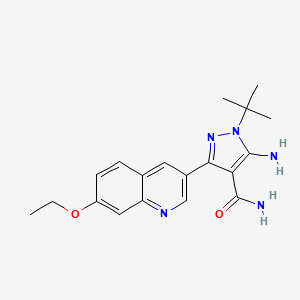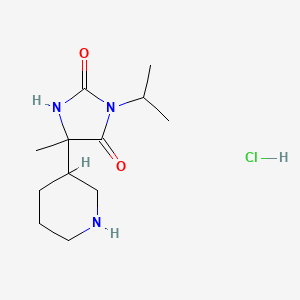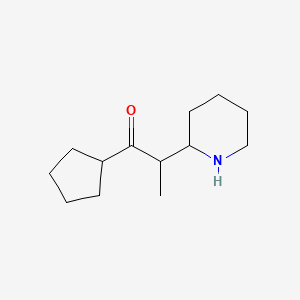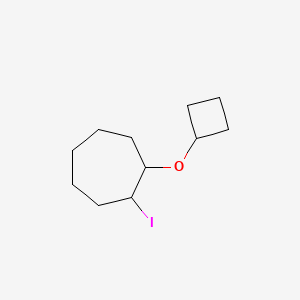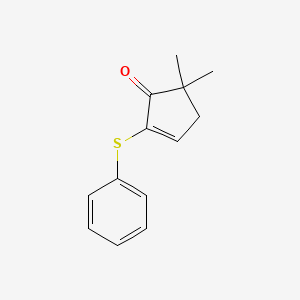
5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone is an organic compound with the molecular formula C₁₃H₁₄OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopent-2-enone ring substituted with two methyl groups at the 5-position and a phenylthio group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone typically involves the following steps:
Formation of the Cyclopent-2-enone Ring: The cyclopent-2-enone ring can be synthesized through a series of reactions starting from readily available precursors such as cyclopentanone
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as thiophenol. This reaction is typically carried out under basic conditions to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiophenol, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-2-(methylthio)cyclopent-2-enone
- 5,5-Dimethyl-2-(ethylthio)cyclopent-2-enone
- 5,5-Dimethyl-2-(propylthio)cyclopent-2-enone
Comparison
Compared to similar compounds, 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the phenylthio group may contribute to the compound’s potential biological activities, distinguishing it from other similar compounds with different alkylthio groups.
Eigenschaften
Molekularformel |
C13H14OS |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c1-13(2)9-8-11(12(13)14)15-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
BWLUNDMMBCBENX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C1=O)SC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

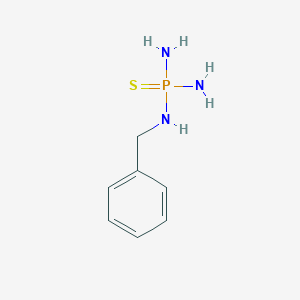

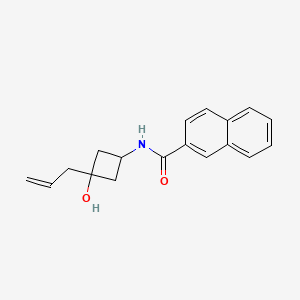
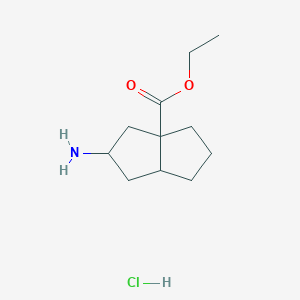

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
